REACTION_SMILES
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[C:23]([O:24][O:25][C:26](=[O:27])[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)(=[O:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[CH2:1]([CH3:2])[O:3][C:4]([CH:5]=[CH:6][c:7]1[c:8]([CH3:13])[cH:9][cH:10][cH:11][cH:12]1)=[O:14].[Cl:41][C:42]([Cl:43])([Cl:44])[Cl:45].[O:15]=[C:16]1[N:17]([Br:22])[C:18](=[O:19])[CH2:20][CH2:21]1>>[CH2:1]([CH3:2])[O:3][C:4]([CH:5]=[CH:6][c:7]1[c:8]([CH2:13][Br:22])[cH:9][cH:10][cH:11][cH:12]1)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=Cc1ccccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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CCOC(=O)C=Cc1ccccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |